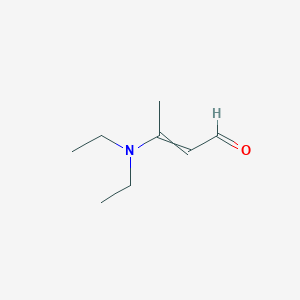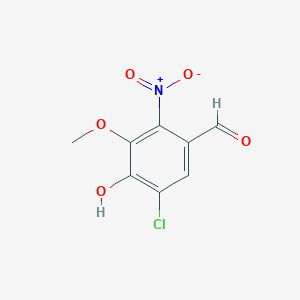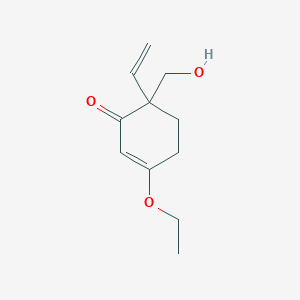
(1,1'-Biphenyl)-2-carboxylic acid, 2',4,4'-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- is a complex organic compound characterized by a biphenyl structure with carboxylic acid and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- typically involves nitration reactions. The process begins with the nitration of biphenyl to introduce nitro groups at specific positions. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar nitration and carboxylation steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of dinitro derivatives or further oxidation to carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems
Medicine
While not directly used as a drug, the derivatives of (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- may have pharmacological properties that are being explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- involves its interaction with molecular targets through its nitro and carboxylic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress responses and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-2-carboxylic acid: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,4,4’-Trinitrobiphenyl: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1,1’-Biphenyl-4-carboxylic acid, 2’,4,4’-trinitro-: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
(1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
63636-76-0 |
|---|---|
Formule moléculaire |
C13H7N3O8 |
Poids moléculaire |
333.21 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C13H7N3O8/c17-13(18)11-5-7(14(19)20)1-3-9(11)10-4-2-8(15(21)22)6-12(10)16(23)24/h1-6H,(H,17,18) |
Clé InChI |
CXLUUVAWZDNHRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)

![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)

![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)



![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)

